molecular formula C16H19NO3 B120396 Epinorgalanthamine CAS No. 156040-03-8

Epinorgalanthamine

Cat. No.: B120396
CAS No.: 156040-03-8
M. Wt: 273.33 g/mol
InChI Key: AIXQQSTVOSFSMO-FFSVYQOJSA-N
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Description

Epinorgalanthamine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. This compound has garnered interest due to its potential biological activities, particularly its ability to inhibit acetylcholinesterase, making it a subject of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epinorgalanthamine can be synthesized through various methods, including semi-synthesis from galanthamine. The synthetic routes typically involve the modification of the galanthamine structure to introduce the desired functional groups. One common method involves the use of reagents such as methyl iodide and sodium hydride to achieve the N-demethylation of galanthamine, followed by further functionalization steps .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its limited commercial use. the production methods would likely involve the extraction of galanthamine from natural sources, followed by chemical modification to obtain this compound. The extraction process typically involves the use of organic solvents and chromatographic techniques to isolate the desired alkaloid .

Chemical Reactions Analysis

Types of Reactions

Epinorgalanthamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs of this compound .

Scientific Research Applications

Epinorgalanthamine has several scientific research applications, including:

Mechanism of Action

Epinorgalanthamine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is similar to that of galanthamine, making this compound a potential candidate for treating conditions associated with cholinergic deficits .

Comparison with Similar Compounds

Similar Compounds

    Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.

    Lycorine: Another Amaryllidaceae alkaloid with various biological activities.

    Haemanthamine: Known for its anticancer properties.

Uniqueness

Epinorgalanthamine is unique due to its specific structural modifications compared to galanthamine, which may confer different pharmacokinetic and pharmacodynamic properties. Its potential as an acetylcholinesterase inhibitor makes it a valuable compound for further research in medicinal chemistry .

Properties

IUPAC Name

(1S,12S,14S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQQSTVOSFSMO-FFSVYQOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(CNCC[C@]34C=C[C@H](C[C@@H]4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156040-03-8
Record name N-Desmethyl-epigalantamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156040038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL-EPIGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN3JC254YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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